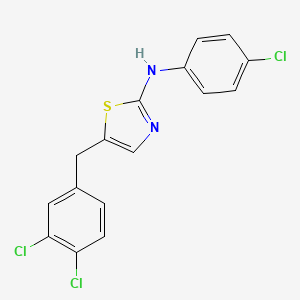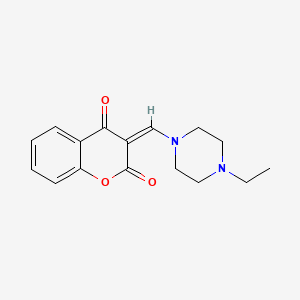![molecular formula C20H20ClN5O2 B12157425 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12157425.png)
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a phenyl ring substituted with a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde and a secondary amine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Final Coupling: The final step involves coupling the piperidine and tetrazole-containing intermediates under conditions that promote the formation of the methanone linkage, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in assays to investigate binding affinities and mechanisms of action.
Medicine
Medicinally, the compound may have potential as a therapeutic agent. Its structural components suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might also make it useful in the development of specialty chemicals.
Wirkmechanismus
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone likely involves interactions with specific molecular targets such as enzymes or receptors. The piperidine ring and tetrazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone: Similar structure but lacks the methyl group on the tetrazole ring.
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]ethanone: Similar structure but with an ethanone linkage instead of methanone.
Uniqueness
The presence of both the chlorophenyl and tetrazole moieties in [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone provides a unique combination of electronic and steric properties. This makes it distinct from other compounds and potentially more versatile in its applications.
Eigenschaften
Molekularformel |
C20H20ClN5O2 |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H20ClN5O2/c1-14-22-23-24-26(14)18-5-3-2-4-17(18)19(27)25-12-10-20(28,11-13-25)15-6-8-16(21)9-7-15/h2-9,28H,10-13H2,1H3 |
InChI-Schlüssel |
VGEWMWATVHIIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12157352.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12157364.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157372.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12157378.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)


![methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12157395.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12157413.png)
![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12157436.png)
